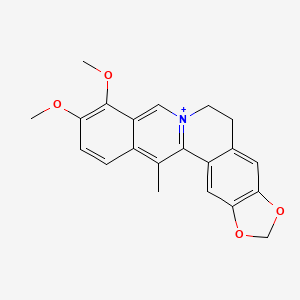
Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium, 5,6-dihydro-9,10-dimethoxy-13-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-2,3-(methylenedioxy)-9,10-dimethoxy-13-methyldibenzo[a,g]quinolizinium involves several steps:
Isomerization: Starting with raw materials like safrole, isomerization under reduced pressure yields isosafrole.
Oxidation: Isosafrole is then oxidized to produce piperonal.
Condensation: Piperonal undergoes condensation with nitromethane to form β-nitro-3,4-methylenedioxy-styrene.
Reduction: The nitro compound is reduced to piperonylamine.
Cyclization and Hydrogenation: Piperonylamine is then condensed with o-veratraldehyde, followed by catalytic hydrogenation, salification, and cyclization to form berberine.
Industrial Production Methods
Industrial production of berberine typically involves extraction from plant sources such as the roots and stems of Berberis species. The process includes:
Extraction: Plant material is soaked in a solvent like ethanol or water.
Filtration and Concentration: The extract is filtered and concentrated.
Purification: The concentrated extract undergoes purification steps, including crystallization and drying, to yield pure berberine.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydro-2,3-(methylenedioxy)-9,10-dimethoxy-13-methyldibenzo[a,g]quinolizinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure, leading to different pharmacologically active compounds.
Substitution: It can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various berberine derivatives, which may have different pharmacological properties .
Aplicaciones Científicas De Investigación
5,6-Dihydro-2,3-(methylenedioxy)-9,10-dimethoxy-13-methyldibenzo[a,g]quinolizinium has a wide range of scientific research applications:
Chemistry: Used as a starting material for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of dyes and as a natural preservative.
Mecanismo De Acción
The mechanism of action of berberine involves several pathways:
DNA Intercalation: Berberine intercalates into DNA, disrupting its function and leading to cell death.
Reactive Oxygen Species (ROS) Production: It increases ROS production, leading to oxidative stress and apoptosis in cancer cells.
Enzyme Inhibition: Berberine inhibits various enzymes, including those involved in glucose metabolism and lipid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Demethyleneberberine: A metabolite of berberine with similar pharmacological activities.
Palmatine: Another isoquinoline alkaloid with antimicrobial properties.
Jatrorrhizine: Similar in structure and function to berberine.
Uniqueness
5,6-Dihydro-2,3-(methylenedioxy)-9,10-dimethoxy-13-methyldibenzo[a,g]quinolizinium is unique due to its broad spectrum of biological activities and its ability to intercalate DNA, making it a promising candidate for various therapeutic applications .
Propiedades
Número CAS |
38691-92-8 |
|---|---|
Fórmula molecular |
C21H20NO4+ |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
16,17-dimethoxy-21-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene |
InChI |
InChI=1S/C21H20NO4/c1-12-14-4-5-17(23-2)21(24-3)16(14)10-22-7-6-13-8-18-19(26-11-25-18)9-15(13)20(12)22/h4-5,8-10H,6-7,11H2,1-3H3/q+1 |
Clave InChI |
SMERZMDSMLIVHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC5=C(C=C4CC3)OCO5)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B11824170.png)
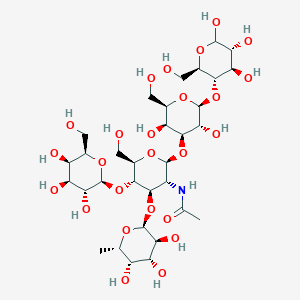
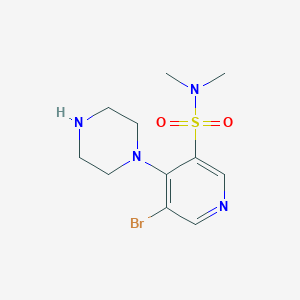

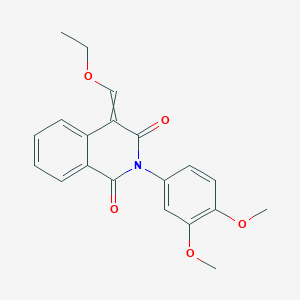
![3-Methyl-2-((1S,2S)-2-(quinolin-2-yl)cyclopropyl)-3H-iMidazo[4,5-f]quinoline](/img/structure/B11824194.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypoiodite](/img/structure/B11824201.png)
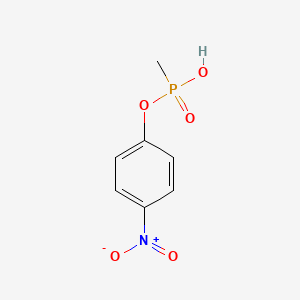
![2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824213.png)
![2-[(3-Iodophenyl)methyl]guanidine;sulfate](/img/structure/B11824229.png)
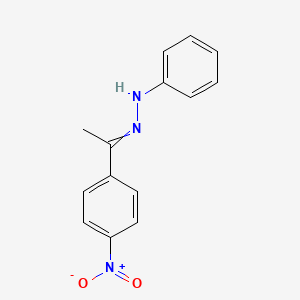
![1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester](/img/structure/B11824238.png)

![Ferrocene, 1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]-, (1R)-](/img/structure/B11824251.png)
